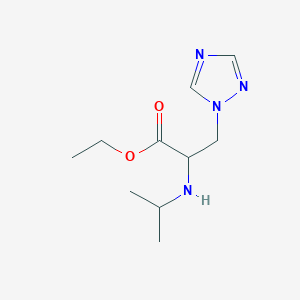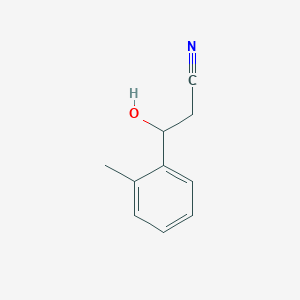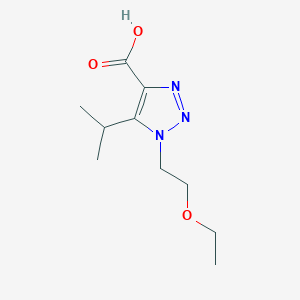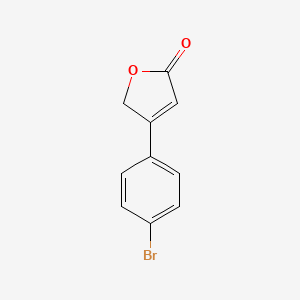
1-(Bromomethyl)-1-cyclobutoxy-4-ethylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-1-cyclobutoxy-4-ethylcyclohexane is an organic compound characterized by a bromomethyl group attached to a cyclobutoxy and ethyl-substituted cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-1-cyclobutoxy-4-ethylcyclohexane typically involves the bromination of a precursor compound. One common method involves the reaction of cyclobutyl alcohol with ethylcyclohexane in the presence of a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the preparation of intermediate compounds, followed by bromination and purification steps. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Bromomethyl)-1-cyclobutoxy-4-ethylcyclohexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of corresponding substituted products.
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, resulting in the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, sodium cyanide, or primary amines in polar aprotic solvents (e.g., dimethyl sulfoxide) at moderate temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
- Substituted cyclobutoxy-ethylcyclohexanes (from nucleophilic substitution).
- Carboxylic acids or ketones (from oxidation).
- Methyl-substituted derivatives (from reduction).
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)-1-cyclobutoxy-4-ethylcyclohexane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)-1-cyclobutoxy-4-ethylcyclohexane involves its interaction with molecular targets through its bromomethyl group. This group can undergo nucleophilic substitution, forming covalent bonds with nucleophilic sites on biomolecules. The compound’s cyclobutoxy and ethylcyclohexane moieties contribute to its overall stability and reactivity, influencing its interaction with biological pathways and molecular targets.
Vergleich Mit ähnlichen Verbindungen
1-(Chloromethyl)-1-cyclobutoxy-4-ethylcyclohexane: Similar structure but with a chloromethyl group instead of bromomethyl.
1-(Bromomethyl)-1-cyclopentyloxy-4-ethylcyclohexane: Similar structure with a cyclopentyloxy group instead of cyclobutoxy.
1-(Bromomethyl)-1-cyclobutoxy-4-methylcyclohexane: Similar structure with a methyl group instead of ethyl.
Uniqueness: 1-(Bromomethyl)-1-cyclobutoxy-4-ethylcyclohexane is unique due to the combination of its bromomethyl group and the cyclobutoxy-ethylcyclohexane framework. This unique structure imparts specific reactivity and stability, making it valuable for targeted applications in synthesis and research.
Eigenschaften
Molekularformel |
C13H23BrO |
|---|---|
Molekulargewicht |
275.22 g/mol |
IUPAC-Name |
1-(bromomethyl)-1-cyclobutyloxy-4-ethylcyclohexane |
InChI |
InChI=1S/C13H23BrO/c1-2-11-6-8-13(10-14,9-7-11)15-12-4-3-5-12/h11-12H,2-10H2,1H3 |
InChI-Schlüssel |
JSZDMJLHLQBEEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCC(CC1)(CBr)OC2CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


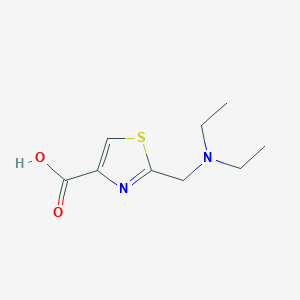
![1H-[1,2,3]triazolo[4,5-b]pyridin-7-aminehydrochloride](/img/structure/B15326312.png)
![6-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B15326327.png)
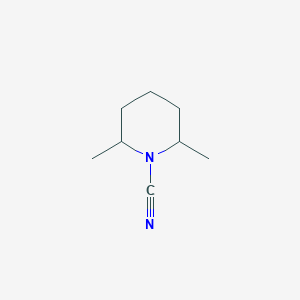

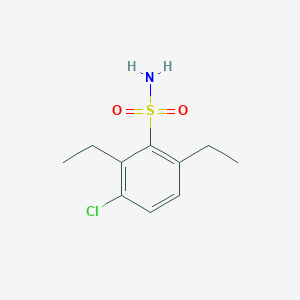
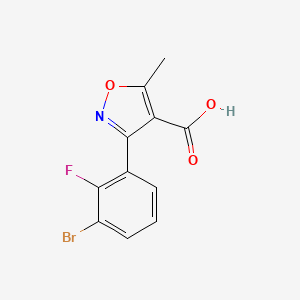
![4-[(Piperidin-1-yl)methyl]piperidin-4-ol](/img/structure/B15326362.png)


